![molecular formula C17H28N2O3 B5792478 N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine](/img/structure/B5792478.png)
N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine
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Overview
Description
N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine, also known as UWA-101, is a novel psychoactive compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies have shown that N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine has antidepressant and anxiolytic effects in animal models, and it may be a promising candidate for the development of new antidepressant and anxiolytic drugs.
Mechanism of Action
The exact mechanism of action of N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine has been shown to increase the levels of these neurotransmitters in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters in the brain, as well as increase the expression of certain genes involved in neurotransmitter signaling. N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine is its high potency and selectivity for certain neurotransmitter systems, which may make it a useful tool for studying the role of these systems in the brain. However, one limitation of N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine is its limited availability, which may make it difficult to conduct large-scale studies.
Future Directions
There are several future directions for research on N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another direction is to study its effects on other neurotransmitter systems in the brain, as well as its potential interactions with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration of N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine for therapeutic use.
Synthesis Methods
The synthesis of N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine involves several steps, including the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the N-methylation of the piperidine nitrogen using iodomethane. The synthesis of N,1-dimethyl-N-(2,3,4-trimethoxybenzyl)-4-piperidinamine has been optimized to produce high yields and purity.
properties
IUPAC Name |
N,1-dimethyl-N-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-18-10-8-14(9-11-18)19(2)12-13-6-7-15(20-3)17(22-5)16(13)21-4/h6-7,14H,8-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXOERAAJWPVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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